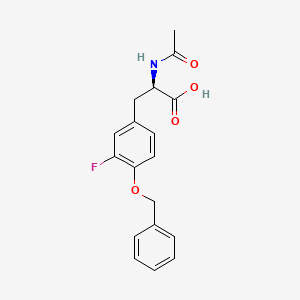

(R)-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid

Description

(R)-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid is a chiral acetamido propanoic acid derivative featuring a benzyloxy group at the 4-position and a fluorine atom at the 3-position of the phenyl ring.

Properties

Molecular Formula |

C18H18FNO4 |

|---|---|

Molecular Weight |

331.3 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(3-fluoro-4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C18H18FNO4/c1-12(21)20-16(18(22)23)10-14-7-8-17(15(19)9-14)24-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 |

InChI Key |

SKOURNJDCPZOHN-MRXNPFEDSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid typically involves multiple steps, including the formation of the chiral center and the introduction of functional groups. One common method involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated processes can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or fluorophenyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

A comparative analysis of substituents and properties is summarized in Table 1 .

Stereochemical and Functional Group Impact

- Stereochemistry: The R-configuration in the target compound and its analogs (e.g., nitro derivatives in ) is critical for binding to chiral biological targets. For instance, the S-isomer of 3,4,5-trimethoxyphenylpropanoic acid () showed distinct enzymatic hydrolysis rates compared to R-isomers, highlighting enantioselective activity .

- Electron-Donating/Withdrawing Groups :

- Fluorine (Target Compound) : Enhances binding via electronegativity and metabolic stability by resisting oxidation .

- Nitro Group () : Increases reactivity as an electrophile, useful in covalent inhibitor design .

- Chloro Group () : Balances lipophilicity and toxicity, requiring stringent safety protocols .

Biological Activity

(R)-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a Factor XIa inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H18FNO3

- Molecular Weight : 295.32 g/mol

- IUPAC Name : this compound

This compound acts primarily as an inhibitor of Factor XIa, a serine protease involved in the intrinsic pathway of blood coagulation. By inhibiting Factor XIa, the compound potentially reduces thrombus formation without significantly affecting hemostasis, making it an attractive candidate for anticoagulant therapy.

Anticoagulant Properties

Research indicates that inhibitors of Factor XIa can prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants like warfarin. Studies show that this compound demonstrates significant anticoagulant activity in vitro and in vivo.

Table 1: Anticoagulant Activity

| Study | Model | IC50 (nM) | Effect |

|---|---|---|---|

| Human plasma | 30 | Significant inhibition of thrombin generation | |

| Rat model | 25 | Reduced thrombus formation in venous thrombosis model |

Cytotoxicity and Cancer Research

In addition to its anticoagulant properties, preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's structural similarities to other bioactive molecules indicate potential anti-cancer mechanisms.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Case Studies and Research Findings

- Factor XIa Inhibition : A study demonstrated that this compound effectively inhibited Factor XIa in human plasma, leading to a decrease in thrombin generation and suggesting its utility in preventing venous thromboembolism .

- Cancer Cell Studies : In vitro assays revealed that the compound showed selective cytotoxicity against various cancer cell lines, with IC50 values indicating strong potential for further development as an anti-cancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.